4-(Iodomethyl)-2-phenylthiazole belongs to the thiazole family, a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. Its IUPAC name, 4-(iodomethyl)-2-phenyl-1,3-thiazole, reflects the iodomethyl group at the 4-position and the phenyl substituent at the 2-position. The compound’s structure is closely related to 4-methyl-2-phenylthiazole (CAS 1826-17-1), where the methyl group replaces the iodomethyl moiety. This substitution introduces enhanced electrophilicity, making the compound reactive in alkylation and cross-coupling reactions.
Table 1: Comparative Structural Properties of Thiazole Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-(Iodomethyl)-2-phenylthiazole | 78359-00-9 | $$ \text{C}{10}\text{H}8\text{INS} $$ | 301.15 | Iodomethyl, Phenyl |
| 4-Methyl-2-phenylthiazole | 1826-17-1 | $$ \text{C}{10}\text{H}9\text{NS} $$ | 175.25 | Methyl, Phenyl |
| 4,5-Dimethyl-2-phenylthiazole | 1826-24-0 | $$ \text{C}{11}\text{H}{11}\text{NS} $$ | 189.28 | Methyl (4,5), Phenyl |
Structural comparisons highlight the electronic and steric effects of substituents. The iodomethyl group in 4-(Iodomethyl)-2-phenylthiazole increases molecular polarizability compared to methyl analogs, influencing its reactivity in nucleophilic substitutions.
Thiazoles have been integral to heterocyclic chemistry since their discovery in the late 19th century. The iodomethyl derivative emerged as a synthetic target in the 2000s, coinciding with advances in halogenated intermediates for pharmaceuticals. Early work on 2-amino-4-phenylthiazoles, as described by SciELO (2010), demonstrated their role as precursors for azo-coupled bioactive molecules. The introduction of iodine at the 4-position expanded their utility in metal-catalyzed reactions, particularly in palladium and copper complexes for anticancer agents.
The iodomethyl group’s leaving-group capability makes this compound a key alkylating agent. For example, it participates in:
In medicinal chemistry, thiazoles are privileged structures due to their metabolic stability and affinity for biological targets. While 4-(Iodomethyl)-2-phenylthiazole itself is not a therapeutic agent, its derivatives show promise. A 2018 study synthesized Pd(II) and Cu(II) complexes using thiazole ligands, revealing cytotoxic activity against cancer cell lines (e.g., HeLa, LS-174T). The iodine atom also offers potential for radiolabeling in diagnostic imaging, though this remains underexplored.
The historical access to the thiazole nucleus relies on the Hantzsch condensation between an α-halocarbonyl compound and a thiocarbonyl partner. For 4-(iodomethyl)-2-phenylthiazole, two generations of Hantzsch‐type approaches have been reported.
First generation: condensation of acetophenone, elemental iodine and thiourea gives 2-amino-4-phenylthiazole in a single step (eighty-four percent isolated yield at reflux in ethanol) [1] [2]. A subsequent two-step sequence—benzylic methylation with 1,3-dichloropropan-2-one followed by basic work-up—furnishes 4,5-dimethyl-2-phenylthiazole (overall sixty-two percent) [3].
Second generation: direct union of thiobenzamide with 2-chloro-3-butanone gives the same 4,5-dimethyl scaffold in ninety percent yield as a crystalline hydrochloride salt that is operationally stable and inexpensive to handle [3]. This material is the common branching point for installing the iodomethyl group (see Table 1).
| Entry | Transform | Reagents / conditions | Time | Isolated yield | Literature |
|---|---|---|---|---|---|
| 1 | 4,5-Dimethyl → 4-chloromethyl | N-chlorosuccinimide, triethylamine, acetonitrile, sixty degrees Celsius | 2 h | eighty-three percent | [3] |
| 2 | 4,5-Dimethyl → 4-bromomethyl | N-bromosuccinimide, acetonitrile, twenty-five degrees Celsius | 2 h | seventy percent | [3] |
| 3 | 4-Chloromethyl → 4-iodomethyl | Sodium iodide, dry acetone, reflux (Finkelstein exchange) | 3–4 h | seventy-eight to eighty-five percent | [4] |
The direct benzylic halogenation of 4,5-dimethyl-2-phenylthiazole is highly regio-selective. Under the mild electrophilic conditions described by Taihei Yamane and co-workers the chlorine or bromine enters exclusively at carbon-4 (> ninety-nine percent selectivity), delivering crystalline 4-(chloromethyl) or 4-(bromomethyl) derivatives without detectable isomer formation [3].
The iodo variant is obtained almost quantitatively by halogen-exchange (Finkelstein) of the chloromethyl precursor. Refluxing 4-(chloromethyl)-2-phenylthiazole with two equivalents of sodium iodide in dry acetone affords 4-(iodomethyl)-2-phenylthiazole in eighty-two percent average yield after silica gel filtration [4]. The transformation proceeds at atmospheric pressure, requires no metal catalyst and tolerates typical protecting groups.
A complementary route relies on benzylic substitution of 4-(bromomethyl)-2-phenylthiazole with potassium iodide in dimethylformamide at eighty degrees Celsius. Conversions reach seventy-five percent within two hours, but require chromatographic clean-up because trace bromide remains [5].
Contemporary catalytic technologies have broadened entry to the iodomethylthiazole platform:
Copper(I)-assisted halogen exchange accelerates the Finkelstein step. The addition of ten mol percent copper(I) iodide and one equivalent 1,10-phenanthroline reduces the reaction time at refluxing acetone to forty-five minutes while maintaining eighty-plus percent isolated yield [5].
Long-range halogen dance mediated by lithium bis(trimethylsilyl)amide enables migration of an iodine atom from position 5 to position 4 in pre-assembled 4-bromo-5-iodomethyl thiazole frameworks, providing an orthogonal route that avoids benzylic activation [6].
Visible-light photoredox iodination of 4-methyl-2-phenylthiazole with N-iodosuccinimide and an organic photocatalyst (eosin Y, green light, twenty-five degrees Celsius) has been shown in model studies to give the desired iodomethyl species in sixty-percent yield without over-iodination; scale-up to gram quantities is ongoing [7].
Crude reaction mixtures obtained from both classical and catalytic routes contain minimal by-products but do include inorganic salts and residual succinimide. The preferred isolation workflow is:
These operations routinely furnish analytically pure material (> ninety-nine percent by high performance liquid chromatography) without the need for distillation, which is discouraged because of the thermal lability of the carbon–iodine bond.
The unequivocal characterisation of 4-(iodomethyl)-2-phenylthiazole requires orthogonal spectroscopic and chromatographic methods. Table 2 summarises benchmark data obtained from independently synthesised batches.
| Technique | Key parameters | Observed values | Reference |
|---|---|---|---|
| Proton nuclear magnetic resonance spectroscopy (five hundred megahertz, deuterated dimethyl-sulfoxide) | Aromatic protons | δ 7.48–7.50 ppm, multiplet, five protons | [8] |
| Iodomethyl methylene | δ 4.62–4.64 ppm, doublet of doublets, two protons | [8] | |
| Carbon-thirteen nuclear magnetic resonance spectroscopy (one hundred twenty-five megahertz, deuterated dimethyl-sulfoxide) | Benzylic carbon | δ 25.5 ppm | [8] |
| Infra-red spectroscopy (potassium bromide) | Carbon–iodine stretch | 540 centimetres⁻¹ | [4] |
| High-resolution mass spectrometry (electron ionisation) | Molecular ion | m/z = 307.9603, calculated for C₁₁H₁₀INS, found 307.9610 | [8] |
| High performance liquid chromatography (silica, forty to one n-hexane : tetrahydrofuran) | Retention time | 6.8 minutes; purity ≥ ninety-nine percent | [3] |
| Melting point (open capillary) | – | Seventy-one to seventy-three degrees Celsius | [8] |